

Comparing WAY-351783 and remogliflozin etabonate efficacy

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Compound of Interest

Compound Name: WAY-351783

Cat. No.: B15552003

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A Comparative Analysis of **WAY-351783** and Remogliflozin Etabonate for Efficacy in Metabolic Disease

Disclaimer: A comprehensive search for publicly available scientific literature and clinical trial data concerning **WAY-351783** yielded no information regarding its mechanism of action, efficacy, or experimental protocols. Therefore, a direct comparison with remogliflozin etabonate is not feasible at this time. This guide will proceed to provide a detailed overview of the available data for remogliflozin etabonate.

Remogliflozin Etabonate: A Profile of Efficacy

Remogliflozin etabonate is a prodrug that is rapidly converted to its active form, remogliflozin. [1] Remogliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), which is responsible for the majority of glucose reabsorption in the kidneys.[1][2] By inhibiting SGLT2, remogliflozin etabonate promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner.[3][4] This mechanism of action makes it an effective treatment for type 2 diabetes mellitus.[5]

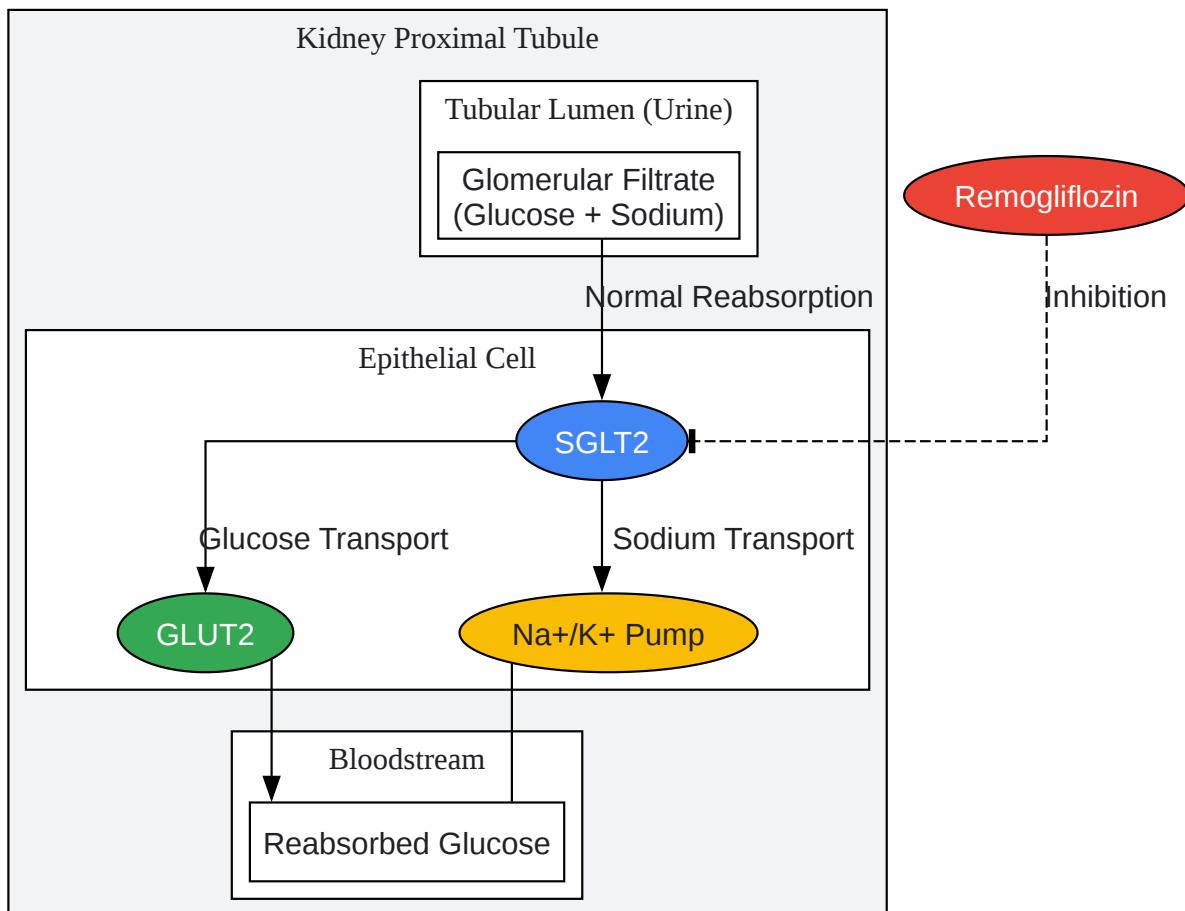
Quantitative Efficacy Data

The following table summarizes the key efficacy data for remogliflozin etabonate from various clinical trials.

Efficacy Parameter	Dosage	Study Duration	Change from Baseline	Comparator	Reference
HbA1c Reduction	100 mg BID	24 weeks	-0.72%	-	[6]
100 mg BID	16 weeks	-1.46%	Empagliflozin 25mg + Linagliptin 5mg QD (-1.38%)	Linagliptin	[7]
Fasting Plasma Glucose (FPG) Reduction	100 mg BID	24 weeks	-17.86 mg/dL	-	[6]
Postprandial Plasma Glucose (PPG) Reduction	100 mg BID	24 weeks	-39.2 mg/dL	-	[6]
Body Weight Reduction	100 mg BID	24 weeks	-2.7 kg	-	[6]

Mechanism of Action: SGLT2 Inhibition

Remogliflozin etabonate's therapeutic effect is centered on the inhibition of SGLT2 in the proximal convoluted tubule of the kidney. This action blocks the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion.



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Caption: Mechanism of SGLT2 inhibition by remogliflozin in the renal proximal tubule.

Experimental Protocols

In Vitro SGLT Inhibition Assay

This protocol outlines a typical cell-based assay to determine the inhibitory potency and selectivity of a compound like remogliflozin.^[8]

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of remogliflozin for SGLT1 and SGLT2 transporters.

Materials:

- Mammalian cell lines (e.g., CHO, HEK293) stably transfected to express human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).[8]
- Radiolabeled glucose analog, e.g., α -methyl-D-glucopyranoside ($[14C]$ AMG).[8]
- Sodium-containing and sodium-free (choline-based) assay buffers.[8]
- Remogliflozin etabonate dissolved in a suitable solvent (e.g., DMSO).[9]
- Multi-well cell culture plates.
- Scintillation counter.

Procedure:

- Cell Culture: Seed the hSGLT1 and hSGLT2 expressing cells into separate multi-well plates and culture until confluent.
- Assay Preparation: Wash the cells with sodium-free buffer to remove any residual sodium.
- Inhibitor Incubation: Pre-incubate the cells with varying concentrations of remogliflozin in both sodium-containing and sodium-free buffers for a specified duration.
- Substrate Addition: Add $[14C]$ AMG to all wells and incubate to allow for transporter-mediated uptake.
- Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold sodium-free buffer. Lyse the cells to release the intracellular contents.
- Quantification: Measure the amount of intracellular $[14C]$ AMG using a scintillation counter.
- Data Analysis: Calculate the specific SGLT-mediated uptake by subtracting the uptake in the sodium-free buffer (non-specific) from the uptake in the sodium-containing buffer. Plot the percentage of inhibition against the remogliflozin concentration and determine the IC₅₀ value using a suitable curve-fitting model. The selectivity is determined by the ratio of IC₅₀ or Ki values for SGLT1 versus SGLT2.[5]

Phase III Clinical Trial Protocol (Representative)

This protocol is a representative example based on descriptions of Phase III trials for remogliflozin etabonate.[\[7\]](#)[\[10\]](#)[\[11\]](#)

Trial Title: A Randomized, Double-Blind, Active-Controlled, Parallel-Group, Multicenter Study to Evaluate the Efficacy and Safety of Remogliflozin Etabonate as an Add-on Therapy in Patients with Type 2 Diabetes Mellitus Inadequately Controlled on Metformin.

Objectives:

- Primary: To evaluate the change in HbA1c from baseline after 24 weeks of treatment with remogliflozin etabonate compared to an active comparator.[\[11\]](#)
- Secondary: To assess changes in fasting plasma glucose, postprandial plasma glucose, body weight, and to evaluate the safety and tolerability of remogliflozin etabonate.[\[7\]](#)[\[11\]](#)

Study Design:

- Design: Randomized, double-blind, double-dummy, active-controlled, parallel-group.[\[7\]](#)[\[11\]](#)
- Duration: 24 weeks.[\[11\]](#)
- Population: Adult patients with type 2 diabetes with inadequate glycemic control (e.g., HbA1c 7.0-11.0%) on a stable dose of metformin (≥ 1500 mg/day).[\[7\]](#)[\[12\]](#)
- Intervention Arms:
 - Arm 1: Remogliflozin etabonate 100 mg twice daily (BID).[\[11\]](#)
 - Arm 2: Remogliflozin etabonate 250 mg twice daily (BID).[\[11\]](#)
 - Arm 3: Active comparator (e.g., Dapagliflozin 10 mg once daily [QD]) + placebo to match remogliflozin BID dosing.[\[11\]](#)

Inclusion Criteria (Abbreviated):

- Age 18-65 years.[\[12\]](#)

- Diagnosed with Type 2 Diabetes Mellitus.[12]
- Stable metformin monotherapy for at least 8-10 weeks prior to screening.[7][12]
- HbA1c between 8% and 11%. [12]
- Willing to provide informed consent.[12]

Exclusion Criteria (Abbreviated):

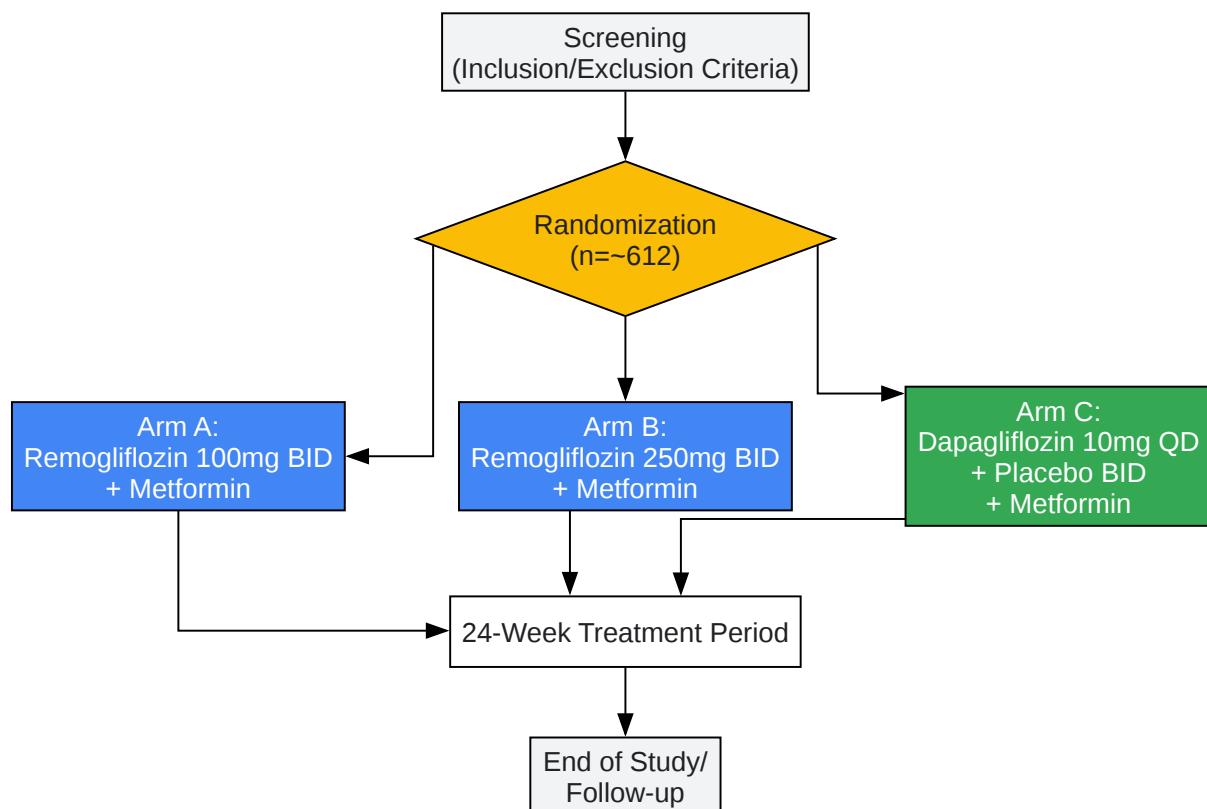
- History of Type 1 diabetes or diabetic ketoacidosis.[12]
- Fasting plasma glucose >270 mg/dL.[12]
- Severe renal impairment (e.g., eGFR <60 mL/min/1.73m²).[12]
- Significant hepatic insufficiency.[12]
- Uncontrolled hypertension.[12]

Efficacy Assessments:

- HbA1c at baseline and specified intervals (e.g., week 12, week 24).
- Fasting plasma glucose and postprandial plasma glucose at baseline and specified intervals.
- Body weight at baseline and specified intervals.

Safety Assessments:

- Monitoring of adverse events (AEs) and serious adverse events (SAEs).
- Vital signs and physical examinations.
- Laboratory safety panels (hematology, clinical chemistry, urinalysis).



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